2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-4-sulfanylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-3-5(7(8)9)6(11)4(2)10-3/h11H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCBCFWFDLVPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran and thiol derivatives.
Reaction Conditions: The key step involves the introduction of the sulfanyl group at the 4-position of the furan ring. This can be achieved through a nucleophilic substitution reaction using a thiol reagent under basic conditions.
Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Hydrocarbons: From reduction reactions.
Substituted Furans: From substitution reactions.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its functional groups enable various chemical transformations such as oxidation and substitution reactions .
2. Biological Studies:
- Enzyme Inhibition: Research has indicated that this compound can act as an inhibitor for certain enzymes. This property makes it a candidate for studies related to metabolic pathways and potential therapeutic applications .
- Receptor Binding Studies: The compound's ability to interact with biological receptors opens avenues for pharmacological research, particularly in drug design aimed at specific targets within cellular pathways .
3. Material Science:
- Development of New Materials: The unique properties of this compound make it suitable for developing new materials, particularly in the fields of polymers and coatings. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on enzyme activity, researchers found that the compound effectively inhibited specific enzymes involved in metabolic processes. This inhibition was quantified using kinetic assays, demonstrating a potential application in therapeutic contexts where modulation of enzyme activity is desired.
Case Study 2: Polymer Development
Another study focused on incorporating this compound into biodegradable polymer matrices. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional biodegradable polymers. This research highlights the compound's potential in creating sustainable materials for packaging and other applications.
Comparative Data Table
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical transformations |
| Biological Studies | Enzyme inhibition | Significant inhibition of target enzymes |
| Material Science | Development of new polymeric materials | Enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid
- CAS Number: 1565405-74-4 (Note: Discrepancies exist, as some sources list CAS 1087784-71-1 for a sulfamoyl derivative; see Section 2) .
- Molecular Formula : C₇H₈O₃S
- Molecular Weight : 172.20 g/mol .
- Structure : A furan ring substituted with methyl groups at positions 2 and 5, a sulfanyl (-SH) group at position 4, and a carboxylic acid (-COOH) group at position 3 .
Key Properties :
Data Gaps :
- No safety data (SDS) or ecological toxicity information is publicly available .
- Physical properties (e.g., melting point, solubility) remain uncharacterized .
Structural and Functional Comparison with Similar Compounds
Sulfanyl vs. Sulfamoyl Derivatives
| Parameter | This compound | 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid |
|---|---|---|
| Substituent at C4 | Sulfanyl (-SH) | Sulfamoyl (-SO₂NH₂) |
| CAS Number | 1565405-74-4 | 1087784-71-1 |
| Molecular Formula | C₇H₈O₃S | C₇H₉N₀₅S |
| Molecular Weight | 172.20 g/mol | 219.22 g/mol |
| PubChem CID | Not available | 39,870,159 |
| Key Applications | Research intermediates | Pharmacological precursors |
Analysis :
The sulfamoyl variant (CAS 1087784-71-1) exhibits a higher molecular weight due to the addition of nitrogen and oxygen in the sulfamoyl group. This substitution likely enhances its stability and reactivity in medicinal chemistry applications compared to the sulfanyl analog .
Furan Carboxylic Acid Derivatives
Analysis :
- The target compound’s sulfanyl group contrasts with the formyl or benzoyl substituents in other furan derivatives, which are more electron-withdrawing. This difference influences reactivity in cross-coupling reactions or biological activity .
- The absence of aromatic rings (e.g., phenyl groups) in the target compound may reduce steric hindrance, favoring simpler synthetic modifications .
Heterocyclic Carboxylic Acids
Analysis :
- Pyrimidine-based acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) offer nitrogen-rich scaffolds for drug design, unlike the oxygen-dominated furan system .
- Phenolic acids like caffeic acid exhibit antioxidant properties due to hydroxyl groups, a feature absent in the target compound, limiting its use in antioxidant research .
Research and Data Limitations
- Safety and Toxicity: No acute or chronic toxicity data exist for this compound, unlike its sulfamoyl analog or caffeic acid .
- Structural Ambiguities : Conflicting CAS numbers and substituent identities (sulfanyl vs. sulfamoyl) in literature require clarification .
Biological Activity
2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a furan ring with methyl and sulfanyl functional groups, which contribute to its reactivity and biological activity. Its molecular formula is , and it has been classified under various chemical databases such as PubChem and BenchChem .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the sulfanyl group allows for potential redox reactions, while the furan ring can participate in electrophilic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activities and influence metabolic pathways .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Pseudomonas aeruginosa, a notorious pathogen in clinical settings. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic functions .
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . A notable study reported a significant reduction in tumor size in animal models treated with this compound, suggesting its potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A study conducted by Kumar et al. (2013) evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing apoptosis .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| This compound | Yes | Yes | 50 | 25 |
| Furan-2-carboxylic acid | Moderate | Yes | 100 | 30 |
| Furan derivatives with halogen substituents | High | Moderate | 20 | 15 |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2,5-Dimethyl-4-sulfanylfuran-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Store in a cool, dry, and well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Q. What regulatory classifications apply to this compound during transport or disposal?
- Methodological Answer :
- Classified as non-hazardous for transport under DOT, IMDG, and IATA regulations, with no specific UN number or packaging group required .
- Dispose of waste via licensed facilities adhering to local, state, and federal regulations. Incineration or chemical neutralization may be appropriate, but consult environmental safety guidelines .
Q. How should researchers address incomplete toxicity data for this compound?
- Methodological Answer :
- Assume precautionary measures due to limited toxicological characterization.
- Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using structurally analogous furan derivatives as reference .
Advanced Research Questions
Q. What analytical techniques are suitable for characterizing the purity and stability of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and compare retention times against a certified standard.
- Structural Confirmation : Employ high-resolution NMR (¹H/¹³C) to resolve methyl and sulfanyl group signals, and FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light conditions, monitored via LC-MS to detect decomposition products .
Q. How can researchers design synthetic routes that account for the sulfanyl group’s reactivity?
- Methodological Answer :
- Protect the sulfanyl (-SH) group during synthesis using tert-butylthiol or trityl groups to prevent oxidation or disulfide formation.
- Optimize reaction conditions (e.g., inert atmosphere, low temperature) to stabilize intermediates. Confirm stepwise success via TLC or GC-MS .
Q. What strategies resolve contradictions in literature regarding this compound’s stability in aqueous environments?
- Methodological Answer :
- Conduct controlled kinetic studies under buffered conditions (pH 3–10) with periodic sampling for HPLC analysis.
- Compare degradation rates with computational models (e.g., DFT calculations) to predict hydrolytic susceptibility at specific positions .
Q. How can researchers mitigate ecological risks when developing novel applications for this compound?
- Methodological Answer :
- Perform preliminary ecotoxicity screening using Daphnia magna or Aliivibrio fischeri bioassays.
- Investigate biodegradability via OECD 301F (manometric respirometry) to assess mineralization potential .
Data Gaps and Research Priorities
| Parameter | Current Status | Evidence Source |
|---|---|---|
| Acute/Chronic Toxicity | No data available | |
| Ecological Mobility/Bioaccumulation | Not characterized | |
| Degradation Pathways | Hypothetical; requires experimental validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
